Hydrazine cyanurate

概要

説明

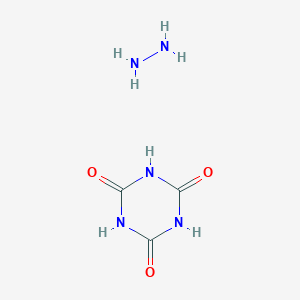

Hydrazine cyanurate is a chemical compound formed from the reaction between hydrazine and cyanuric acid. It is known for its stability and is often used as a source of hydrazine in various chemical reactions. Hydrazine itself is a strong reducing agent and is widely used in industrial applications, including as a rocket fuel, catalyst, and in the synthesis of various chemicals.

準備方法

Synthetic Routes and Reaction Conditions: Hydrazine cyanurate can be synthesized by reacting hydrazine with cyanuric acid. The reaction typically occurs in an aqueous solution, where hydrazine (N₂H₄) reacts with cyanuric acid (C₃H₃N₃O₃) to form this compound (N₂H₄·C₃H₃N₃O₃). The reaction is straightforward and can be carried out under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of hydrazine hydrate with cyanuric acid. The process is optimized to ensure high yield and purity of the product. The reaction is typically conducted in large reactors with precise control over temperature and pH to ensure the complete conversion of reactants to the desired product.

化学反応の分析

Types of Reactions: Hydrazine cyanurate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nitrogen gas and other byproducts.

Reduction: It can act as a reducing agent in various chemical reactions.

Substitution: It can participate in substitution reactions where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: It can reduce metal ions in solution, often under acidic or basic conditions.

Substitution: Reactions typically occur in the presence of catalysts or under specific pH conditions.

Major Products Formed:

Oxidation: Nitrogen gas and water are common products.

Reduction: Metal hydrides or elemental metals can be formed.

Substitution: Various substituted hydrazine derivatives are produced.

科学的研究の応用

Chemical Applications

1. Reducing Agent in Synthesis

Hydrazine cyanurate is primarily used as a reducing agent in organic and inorganic synthesis. It facilitates the reduction of various compounds, making it essential in the production of pharmaceuticals and agrochemicals. Its stability compared to other hydrazine derivatives allows for safer handling in laboratory settings.

2. Nitridation Reactions

The compound serves as a stable source of hydrazine, which is crucial in nitridation reactions. These reactions introduce nitrogen into organic compounds, enhancing their properties for specific applications, such as in the production of advanced materials.

3. Synthesis of Metal Complexes

this compound is utilized in synthesizing metal complexes, including those with osmium and ruthenium. These complexes have applications in catalysis and materials science, demonstrating HC's versatility as a precursor in coordination chemistry.

Biological Applications

1. Toxicological Studies

Research has highlighted the toxicological effects of hydrazine, a component of HC. Studies indicate that exposure can lead to mutagenicity and hepatotoxicity, prompting investigations into safety protocols when handling this compound in biological research .

2. Drug Development

Ongoing research explores this compound's potential as a precursor in drug synthesis. The compound's ability to participate in various chemical reactions makes it a candidate for developing new therapeutic agents.

Industrial Applications

1. Polymer Production

In the industrial sector, this compound is employed as a blowing agent in polymer production. Its reducing properties facilitate the formation of foamed structures in plastics, enhancing material performance.

2. Agricultural Chemicals

The compound is also used in manufacturing agricultural chemicals, contributing to the development of fertilizers and pesticides that require nitrogen-based compounds for efficacy.

Case Studies

Case Study 1: Detection of Hydrazine Using Silver Nanoparticles

A study demonstrated a method for detecting hydrazine based on the plasmonic response of cyanurate-stabilized silver nanoparticles. This approach showcases HC's utility beyond traditional applications by enabling sensitive detection techniques relevant to environmental monitoring and safety assessments .

Case Study 2: Synthesis of Bis(hydrazine) Complexes

Research involving the decomposition of this compound has led to the successful synthesis of bis(hydrazine) complexes with osmium(II). This work illustrates HC's role as a precursor in producing novel metal complexes for catalytic applications .

作用機序

The mechanism by which hydrazine cyanurate exerts its effects is primarily through its strong reducing properties. It donates electrons to other molecules, thereby reducing them. This property makes it useful in various chemical reactions where reduction is required. The molecular targets and pathways involved include the reduction of metal ions and the stabilization of reactive intermediates in organic synthesis.

類似化合物との比較

Hydrazine cyanurate can be compared with other hydrazine derivatives such as:

Hydrazine hydrate: A more reactive form of hydrazine used in similar applications but with higher reactivity and toxicity.

Carbohydrazide: Used as a safer alternative to hydrazine in some applications, with lower toxicity.

Methyl carbazate: Another hydrazine derivative used in the synthesis of pharmaceuticals and other chemicals.

Uniqueness: this compound is unique due to its stability and ease of handling compared to other hydrazine derivatives. It provides a stable source of hydrazine for various applications without the associated risks of handling pure hydrazine.

生物活性

Hydrazine cyanurate is a compound that combines hydrazine, a well-known reducing agent, with cyanuric acid. This compound has garnered attention due to its potential biological activities and toxicological implications. Understanding its biological effects is crucial for assessing its safety and potential applications in various fields including chemistry, biology, and medicine.

This compound (CAS Number: 18836-29-8) is recognized for its stability and utility in various chemical reactions. Hydrazine itself is a potent reducing agent and has been extensively used in industrial applications, including rocket fuel and as a catalyst in organic synthesis. The compound's structure allows it to participate in nitridation reactions, making it valuable in synthetic chemistry.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its hydrazine component, which has been associated with various toxicological effects. Research indicates that hydrazine can induce significant biological responses, including mutagenicity and hepatotoxicity, affecting multiple organ systems such as the liver, lungs, and central nervous system .

Key Biological Effects:

- Mutagenicity: Hydrazine has been shown to induce DNA strand breaks and mutations in various organisms, including bacteria and Drosophila .

- Hepatotoxicity: Studies demonstrate that hydrazine exposure leads to liver damage characterized by necrosis and increased enzyme levels indicative of liver stress .

- Neurotoxicity: Hydrazine acts as a convulsant in laboratory animals, causing central nervous system disturbances ranging from mild symptoms (headache, dizziness) to severe outcomes (unconsciousness) upon high-dose exposure .

Toxicological Studies

Several studies have assessed the toxicological profile of this compound:

The mechanisms by which hydrazine exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation: Hydrazine can lead to oxidative stress through the production of ROS, damaging cellular components such as lipids, proteins, and DNA.

- Enzyme Induction: Exposure to hydrazine has been shown to induce certain cytochrome P450 enzymes (e.g., CYP2E1), which play a role in its metabolism and subsequent toxicity .

- Formation of DNA Adducts: Hydrazine forms adducts with DNA bases (e.g., N7-methylguanine), leading to mutagenic changes that can result in cancer development over prolonged exposure .

Case Studies

A notable case study involved workers at a hydrazine manufacturing facility where long-term exposure was linked to increased cancer rates. A cohort study revealed that out of 423 workers, several cases of stomach cancer were reported alongside neurogenic tumors. This highlights the need for stringent safety measures when handling hydrazine compounds .

特性

IUPAC Name |

hydrazine;1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWJAYUHYGWDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172188 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18836-29-8 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with hydrazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using hydrazine cyanurate over liquid hydrazine for nitridation reactions?

A1: Liquid hydrazine (N2H4) presents several challenges as a nitrogen source for nitridation, including safety concerns, purity issues, and difficulties associated with handling liquids. This compound (HC) offers a safer and more practical alternative. It is a stable solid complex of N2H4 [, ] that can be easily handled and purified. Upon heating, HC decomposes to release pure N2H4, making it a convenient solid source for nitridation reactions [].

Q2: How does the choice of solvent during the synthesis of this compound affect its effectiveness as a nitrogen source?

A2: The purity of the evolved N2H4 from this compound is critical for its effectiveness in nitridation reactions. Research indicates that using dimethylsulfoxide as the solvent during HC synthesis, instead of water, significantly reduces the H2O content in the released N2H4 (from 10% to 0.7%) []. This improved purity enhances the efficiency of HC as a nitrogen source for the growth of thin nitride films.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。